molecular formula C10H11F3N2O6 B12390137 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil

1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil

Cat. No.: B12390137
M. Wt: 312.20 g/mol
InChI Key: UEJHQHNFRZXWRD-CAXIXURWSA-N
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Description

1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

The synthesis of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil typically involves the glycosylation of a uracil derivative with a xylofuranose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups into the molecule.

    Reduction: This reaction can be used to modify the functional groups present in the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Scientific Research Applications

1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include nucleoside transporters and enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can be compared to other nucleoside analogs such as:

These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can enhance its biological activity and stability .

Properties

Molecular Formula

C10H11F3N2O6

Molecular Weight

312.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5+,6?,8-/m1/s1

InChI Key

UEJHQHNFRZXWRD-CAXIXURWSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F

Origin of Product

United States

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